2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of iodine atoms, which contribute to its high molecular weight and specific reactivity. It is used in various scientific and industrial applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt involves multiple steps, starting from the iodination of phenol derivatives. The key steps include:
Amidation: The formation of the N-methylacetamido group.
Etherification: The attachment of the ethoxy group to the iodinated phenol.
Neutralization: The conversion of the acid to its sodium salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can remove iodine atoms or modify the amide group.
Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or silver nitrate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays and as a labeling agent due to its iodine content.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to proteins and enzymes, altering their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt
- 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)butyric acid sodium salt
Uniqueness
The uniqueness of 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt lies in its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
102504-59-6 |
---|---|
Molecular Formula |
C14H15I3NNaO5 |
Molecular Weight |
680.98 g/mol |
IUPAC Name |
sodium;2-[2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H16I3NO5.Na/c1-7(14(20)21)22-4-5-23-13-10(16)6-9(15)12(11(13)17)18(3)8(2)19;/h6-7H,4-5H2,1-3H3,(H,20,21);/q;+1/p-1 |
InChI Key |
VYRNBDDJYVYYGW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])OCCOC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.